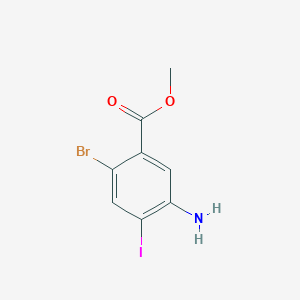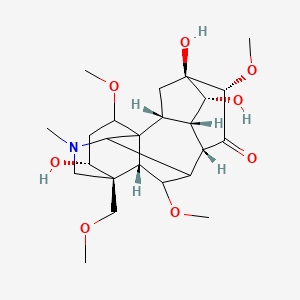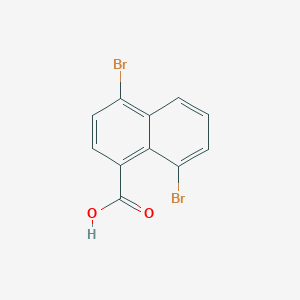
4,8-Dibromo-1-naphthalenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dibromo-1-naphthalenecarboxylic acid is an organic compound belonging to the naphthalene family. It is characterized by the presence of two bromine atoms and a carboxylic acid group attached to the naphthalene ring structure. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dibromo-1-naphthalenecarboxylic acid typically involves the bromination of 1-naphthalenecarboxylic acid. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process where naphthalene derivatives are brominated using bromine gas in a reactor. The reaction is monitored to ensure the selective addition of bromine atoms at the desired positions on the naphthalene ring.
Analyse Des Réactions Chimiques
Types of Reactions: 4,8-Dibromo-1-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce naphthalene-1,4,8-tricarboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in the formation of 1,4-dibromonaphthalene.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation: Naphthalene-1,4,8-tricarboxylic acid.
Reduction: 1,4-Dibromonaphthalene.
Substitution: 4,8-Dibromo-1-naphthol or 4,8-Dibromo-1-naphthalenamine.
Applications De Recherche Scientifique
4,8-Dibromo-1-naphthalenecarboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the development of advanced materials and electronic devices.
Mécanisme D'action
The mechanism by which 4,8-Dibromo-1-naphthalenecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological assays, the compound may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4,8-Dibromo-1-naphthalenecarboxylic acid is compared with other similar compounds, such as:
4-Bromo-1-naphthalenecarboxylic acid: Similar structure but with only one bromine atom.
1,4-Dibromonaphthalene: Similar bromine substitution pattern but lacking the carboxylic acid group.
Naphthalene-1,4,8-tricarboxylic acid: Further oxidized form with three carboxylic acid groups.
Uniqueness: The presence of two bromine atoms and a carboxylic acid group on the naphthalene ring makes this compound unique compared to its analogs
Propriétés
Formule moléculaire |
C11H6Br2O2 |
|---|---|
Poids moléculaire |
329.97 g/mol |
Nom IUPAC |
4,8-dibromonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H6Br2O2/c12-8-5-4-7(11(14)15)10-6(8)2-1-3-9(10)13/h1-5H,(H,14,15) |
Clé InChI |
RISDXHGWPOMCET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=C1)Br)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


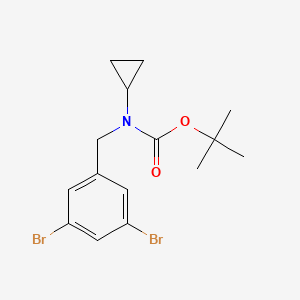
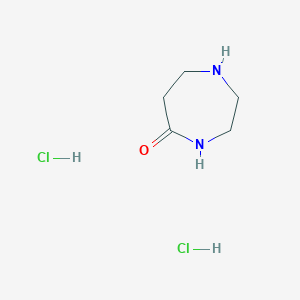
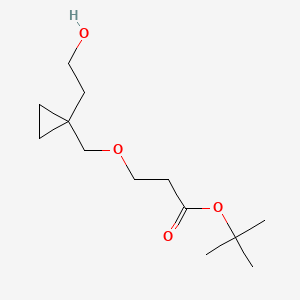
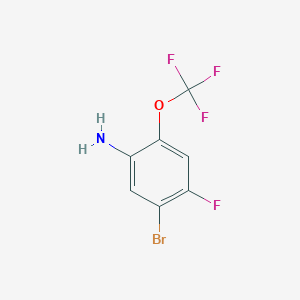
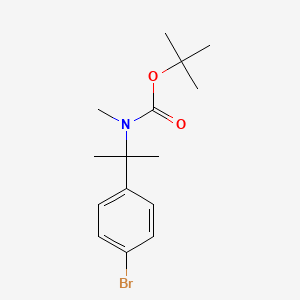
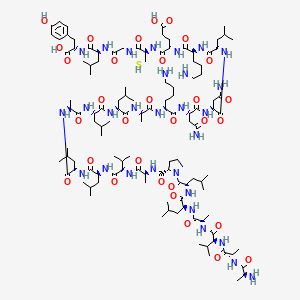
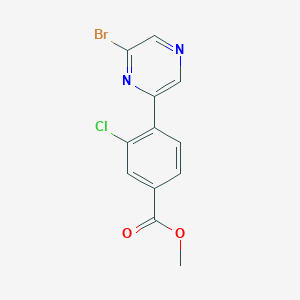
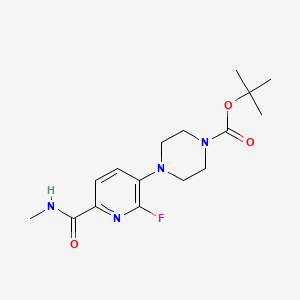
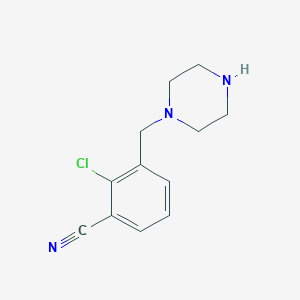
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
